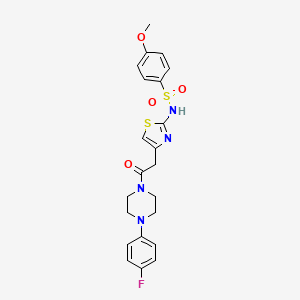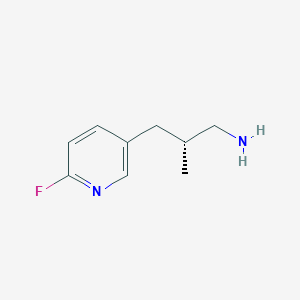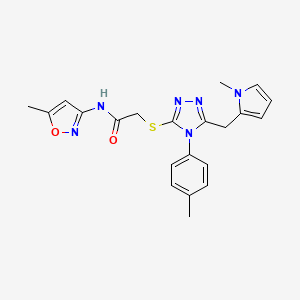
N-(4-(2-(4-(4-fluorofenil)piperazin-1-il)-2-oxoethyl)tiazol-2-il)-4-metoxibencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H23FN4O4S2 and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El compuesto ha sido investigado por su potencial antibacteriano. Estudios in vitro han demostrado su actividad contra Staphylococcus aureus y Chromobacterium violaceum . Los investigadores están interesados en comprender su mecanismo de acción y explorar su potencial como un nuevo agente antibacteriano.
Química del Tiazol
Los tiazoles y sus derivados juegan un papel crucial en el descubrimiento de fármacos. Muchos medicamentos, incluyendo Sulfatiazol (un antimicrobiano), Abafungin (un antifúngico), Ritonavir (un antirretroviral), y Bleomicina y Tiazofurina (antineoplásicos), se derivan de andamios de tiazol. Los investigadores continúan explorando nuevos compuestos basados en tiazol para diversas aplicaciones terapéuticas .
Análogos de Nitazoxanida
Considerando la similitud estructural del compuesto con Nitazoxanida, un fármaco antimicrobiano comercializado, los investigadores podrían investigar su potencial como un análogo alternativo o mejorado. Nitazoxanida es eficaz contra H. pylori y no demuestra resistencia cruzada al metronidazol .
Otras Aplicaciones Terapéuticas
Los derivados de tiazol se han explorado para tratar afecciones como la hipertensión, la esquizofrenia y las alergias. Los investigadores pueden explorar si este compuesto exhibe efectos similares .
En resumen, N-(4-(2-(4-(4-fluorofenil)piperazin-1-il)-2-oxoethyl)tiazol-2-il)-4-metoxibencensulfonamida tiene promesas en varios dominios terapéuticos. Su actividad antibacteriana, química del tiazol y semejanza estructural con medicamentos existentes lo convierten en un tema intrigante para futuras investigaciones. Sin embargo, se necesitan estudios adicionales para desbloquear todo su potencial y validar sus aplicaciones.
Uwabagira, N., Sarojini, B. K., & Poojary, B. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M975. DOI: 10.3390/M975
Propiedades
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S2/c1-31-19-6-8-20(9-7-19)33(29,30)25-22-24-17(15-32-22)14-21(28)27-12-10-26(11-13-27)18-4-2-16(23)3-5-18/h2-9,15H,10-14H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZFBGHAKHUMDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)
![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide](/img/structure/B2406813.png)

![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)

![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)

![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)
![[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane](/img/structure/B2406822.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)
![ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2406824.png)

